N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators work by binding to a site other than the active site of an enzyme, inducing a conformational change that increases the enzyme’s activity. In this case, the compound increases the catalytic action of GK .
Biochemical Pathways
The activation of GK by this compound affects the glycolysis pathway . GK is a key enzyme in this pathway, catalyzing the first step of glucose metabolism. By increasing GK activity, the compound enhances glucose utilization, thereby reducing blood glucose levels .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine . These properties suggest that this compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The activation of GK by this compound leads to a significant hypoglycemic effect . This is beneficial for the therapy of T2D, as it helps to lower blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(aminomethyl)benzimidazole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and benzimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve solvents like dimethylformamide (DMF) or dichloromethane (DCM) and bases such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the benzimidazole ring.
Hydrolysis: Products include benzoic acid and benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-methoxybenzamide
- N-(1H-benzimidazol-2-ylmethyl)-3-methylbenzamide
- N-(1H-benzimidazol-2-ylmethyl)-2-substituted-3H-benzimidazol-5-amine
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide is unique due to the presence of the chlorine atom in the benzamide moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to unique biological effects and applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-6-2-1-5-10(11)15(20)17-9-14-18-12-7-3-4-8-13(12)19-14/h1-8H,9H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGSKWIWBJWNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NC3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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